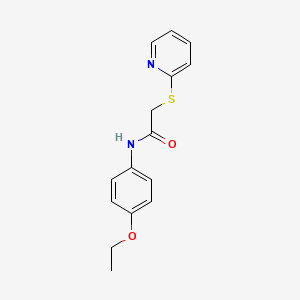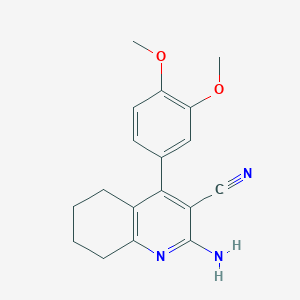![molecular formula C19H23N9 B5630913 4-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5630913.png)
4-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound is part of a broader class of molecules that have attracted interest due to their potential biological activities, particularly as adenosine receptor antagonists. Its structure features a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus, which is known for its relevance in medicinal chemistry, especially in the context of targeting adenosine receptors (Baraldi et al., 2012).
Synthesis Analysis
The synthesis of this compound and its derivatives typically involves the reaction of sodium salts of certain hydroxy-propenones with different heterocyclic amines. This process is crucial for introducing the pyrazolylmethyl and triazolyl segments into the structure, leading to the formation of pyrazolo[1,5-a]pyrimidine and related derivatives (Mohamed et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various techniques, including X-ray diffraction. These studies reveal the presence of non-covalent interactions such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl), which play a significant role in the stabilization of the crystal structure and potentially influence the compound's biological activity (Bushuev et al., 2010).
Chemical Reactions and Properties
This compound's reactivity and chemical properties are influenced by its heterocyclic framework, which allows for various chemical transformations. For example, modifications at the C(5) position of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus can significantly affect its water solubility and pharmacokinetic properties, as well as its interaction with biological targets (Baraldi et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, are critical for the compound's application in medicinal chemistry. The introduction of a piperidinyl ring, for example, has been shown to improve the water solubility at physiological pH, making the compound more suitable for intravenous infusion and potentially enhancing its bioavailability (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles and electrophiles, are determined by the compound's heterocyclic structure. These properties are essential for further chemical modifications and the development of derivatives with improved biological activity. The presence of multiple nitrogen atoms in the compound's structure offers various sites for chemical modification, potentially leading to a wide range of biological activities (Mohamed et al., 2011).
Eigenschaften
IUPAC Name |
4-[4-[4-ethyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N9/c1-2-28-16(12-27-9-3-7-23-27)24-25-18(28)14-5-10-26(11-6-14)19-15-4-8-20-17(15)21-13-22-19/h3-4,7-9,13-14H,2,5-6,10-12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVOESWXDHBHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)C3=NC=NC4=C3C=CN4)CN5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-biphenylylmethyl)-1-piperazinyl]ethanol](/img/structure/B5630833.png)
![methyl 4-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5630834.png)

![2-(ethylamino)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5630856.png)

![(1S*,5R*)-6-benzyl-3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5630867.png)
![6-[(3-fluorophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5630872.png)
![1-[(7-methyl-2-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5630884.png)



![N-[4-(dimethylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5630918.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5630929.png)